molecular formula C11H16F3N3 B13972525 N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 4926-59-4

N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No.: B13972525
CAS No.: 4926-59-4
M. Wt: 247.26 g/mol
InChI Key: KHNIKIPHCOYIDN-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H17N3F3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylaminoethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Halides, alkoxides; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted nucleophiles in place of the dimethylamino group.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)ethyl)benzene-1,2-diamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N1-(2-(dimethylamino)ethyl)-4-methylbenzene-1,2-diamine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and biological activity.

Uniqueness

N1-(2-(dimethylamino)ethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

4926-59-4

Molecular Formula

C11H16F3N3

Molecular Weight

247.26 g/mol

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H16F3N3/c1-17(2)6-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,5-6,15H2,1-2H3

InChI Key

KHNIKIPHCOYIDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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